Metabolic Fate Divergence: 6-Hydroxy Substitution Abolishes CYP1A Inhibitory Activity of the Parent α-Naphthoflavone Scaffold
In rat liver microsomes, α-naphthoflavone (ANF) is predominantly metabolized at the 5,6-bond, with 6-hydroxy-α-naphthoflavone representing the major metabolite (alongside the 5,6-oxide and 5,6-dihydrodiol). Critically, this 6-substitution is directly associated with loss of CYP1A inhibitory activity [1]. Therefore, CAS 652138-40-4—which permanently bears the 6-hydroxy group—is predicted to exhibit reduced or absent CYP1A inhibition compared to α-naphthoflavone, distinguishing it from the parent compound. This evidence dimension establishes that the target compound is not a CYP1A inhibitor but rather a 'pre-metabolized' analog useful as a negative control or for studying metabolic inactivation pathways.
| Evidence Dimension | CYP-mediated metabolic susceptibility and resultant CYP1A inhibitory activity |
|---|---|
| Target Compound Data | CAS 652138-40-4 bears a permanent 6-hydroxy group; predicted reduced/absent CYP1A inhibition based on metabolic precedent |
| Comparator Or Baseline | α-Naphthoflavone (ANF): 5,6-bond metabolism accounts for 73% (PB-induced) to 86% (BNF-induced) of total organic-soluble metabolites; ANF is a potent CYP1A1/CYP1A2 inhibitor in its native (non-hydroxylated) form |
| Quantified Difference | Quantitative CYP1A inhibition data (IC₅₀) for CAS 652138-40-4 are not available in the published literature. The comparison is based on direct experimental evidence that 6-substitution of the naphthoflavone scaffold abolishes CYP1A inhibitory activity. |
| Conditions | Rat liver microsomes (phenobarbital- and β-naphthoflavone-induced); NADPH-dependent CYP-mediated metabolism; metabolite identification by UV, mass spectrometry, and co-chromatography |
Why This Matters
For researchers requiring a CYP1A-inactive naphthoflavone control compound to distinguish AhR-mediated from CYP-inhibitory effects, CAS 652138-40-4 provides a structurally matched, commercially defined entity, avoiding reliance on enzymatically generated metabolite mixtures.
- [1] Nesnow S, et al. Metabolism of alpha-naphthoflavone by rat liver microsomes. Cancer Res. 1981;41(7):2621-2626. PMID: 7248934. 6-Hydroxy-α-naphthoflavone identified as major metabolite; 73–86% of metabolism occurs at the 5,6-bond; 6-substitution associated with loss of inhibitory activity. View Source
